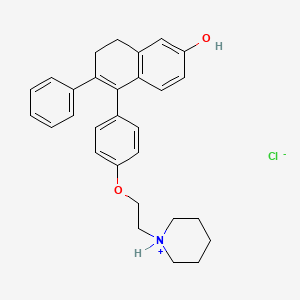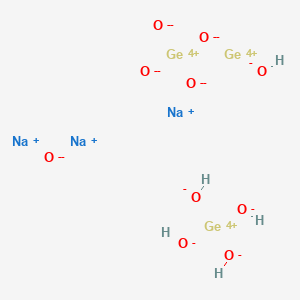
Germanium sodium hydroxide oxide (Ge7Na3(OH)O15)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium sodium hydroxide oxide (Ge7Na3(OH)O15) is an inorganic compound that belongs to the family of germanates. It is also known as trisodium germanate or sodium heptagermanate. This compound is characterized by its unique chemical structure, which includes germanium, sodium, hydroxide, and oxide ions. Germanium sodium hydroxide oxide is primarily used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium sodium hydroxide oxide can be synthesized through the fusion of germanium oxide (GeO2) with sodium hydroxide (NaOH) at high temperatures. The reaction can be represented as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative NaHGeO3, which is a water-soluble salt .
Industrial Production Methods: Industrial production of germanium sodium hydroxide oxide involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Germanium sodium hydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: Typically involves the replacement of hydroxide ions with other anions or cations under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield germanium dioxide (GeO2), while reduction can produce elemental germanium.
Wissenschaftliche Forschungsanwendungen
Germanium sodium hydroxide oxide has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of germanium sodium hydroxide oxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Sodium metagermanate (Na2GeO3): Similar in structure but differs in the number of germanium and sodium atoms.
Germanium dioxide (GeO2): A simpler oxide of germanium with distinct properties.
Bismuth germanate (Bi4Ge3O12): Used as a scintillator in radiation detection.
Uniqueness: Germanium sodium hydroxide oxide is unique due to its complex structure and the presence of multiple germanium atoms. This complexity imparts distinctive chemical and physical properties, making it valuable for specific scientific and industrial applications .
Eigenschaften
CAS-Nummer |
12195-31-2 |
|---|---|
Molekularformel |
Ge3H5Na3O10 |
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
trisodium;germanium(4+);oxygen(2-);pentahydroxide |
InChI |
InChI=1S/3Ge.3Na.5H2O.5O/h;;;;;;5*1H2;;;;;/q3*+4;3*+1;;;;;;5*-2/p-5 |
InChI-Schlüssel |
FRUDXCIQGRUEHY-UHFFFAOYSA-I |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[Ge+4].[Ge+4].[Ge+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


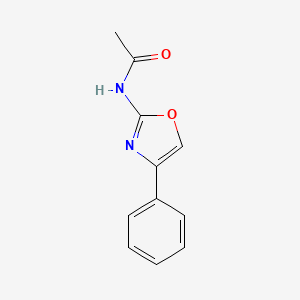

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
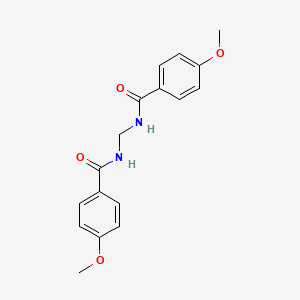
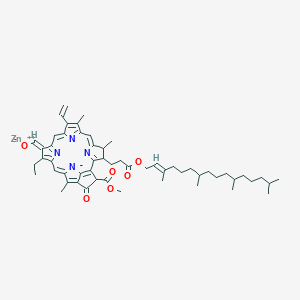
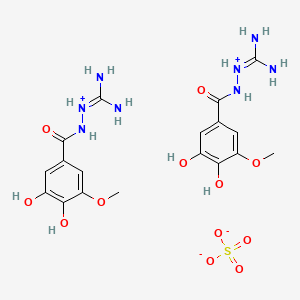

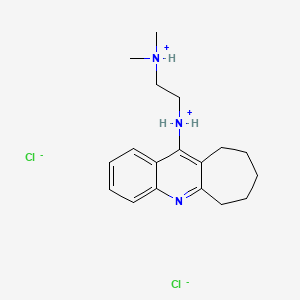
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
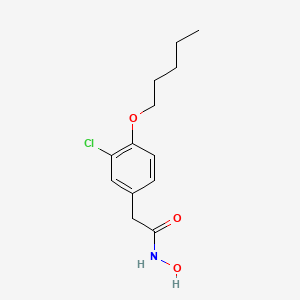
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
